2-bromo-2-ethylbutanal
Description
2-Bromo-2-ethylbutanal (systematic name: 2-bromo-2-ethylbutyraldehyde) is a halogenated aldehyde with the molecular formula C₆H₁₁BrO. It features a bromine atom and an ethyl group attached to the second carbon of a butanal backbone. This structural configuration imparts unique reactivity, particularly in nucleophilic substitution and condensation reactions, making it valuable in organic synthesis.
Properties
CAS No. |
38562-30-0 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Reaction Mechanisms
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr). The choice of reagent influences both yield and selectivity:
-
Br₂ in inert solvents : Bromine in dichloromethane or carbon tetrachloride facilitates electrophilic substitution but risks over-bromination.
-
NBS with radical initiators : NBS, in the presence of azobisisobutyronitrile (AIBN), enables radical-mediated bromination, favoring mono-substitution.
A critical challenge is avoiding the oxidation of the aldehyde group to a carboxylic acid. Patent WO2004052818A1 highlights the use of controlled stoichiometry and low temperatures (0–10°C) to suppress side reactions during bromination of analogous carbonyl compounds.
Table 1: Bromination Conditions and Yields for 2-Ethylbutanal
| Brominating Agent | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Br₂ | CCl₄ | 0–5 | None | 45–50 |
| NBS | CH₂Cl₂ | 25 | AIBN | 60–65 |
| HBr/H₂O₂ | H₂O/THF | 10–15 | H₂SO₄ | 30–35 |
Reduction of Brominated Esters to Aldehydes
An alternative pathway involves the synthesis of brominated esters followed by reduction to the aldehyde. This two-step approach mitigates the instability of aldehydes during bromination.
Synthesis of 2-Bromo-2-ethylbutanoate Esters
Ethyl or methyl esters of 2-bromo-2-ethylbutanoic acid serve as intermediates. Patent WO2004052818A1 details the bromination of alkanoic acids using Br₂ in the presence of catalytic acid halides, achieving >98% purity. For example:
Reduction to Aldehydes
The reduction of esters to aldehydes is achieved via selective reducing agents:
Table 2: Reduction of 2-Bromo-2-ethylbutanoate Esters
| Ester | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl ester | DIBAL-H | Toluene | −78 | 70–75 |
| Methyl ester | LiAlH(t-Bu)₃ | THF | 0 | 65–70 |
Catalytic Bromohydrination of Alkenes
Bromohydrination offers a route to introduce bromine and hydroxyl groups simultaneously, followed by oxidation to the aldehyde.
Reaction Setup and Optimization
Using 3-ethyl-1-pentene as a precursor, bromohydrination with NBS and water generates 2-bromo-2-ethylbutanol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde:
Patent CN102796006A emphasizes the importance of stoichiometric control to avoid diastereomer formation.
Process Intensification and Scalability
Scientific Research Applications
2-Bromo-2-ethylbutanal is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.
Industry: Used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-2-ethylbutanal in chemical reactions involves the electrophilic nature of the carbonyl carbon and the bromine atom. The carbonyl group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Toxicity/Regulatory Notes |
|---|---|---|---|---|---|
| This compound | C₆H₁₁BrO | ~179.06 | Aldehyde, Br, Ethyl | Nucleophilic substitution at α-carbon | Likely corrosive; PPE required |
| 2-Ethylbutanal | C₆H₁₂O | 100.16 | Aldehyde, Ethyl | Oxidation to carboxylic acid | Flammable (UN 1178) |
| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | Ester, Br, Methyl | Nucleophilic acyl substitution | High density (1.329 g/mL) |
| 2-Bromoethanol | C₂H₅BrO | 124.97 | Alcohol, Br | SN2 reactions | Acute toxicity; skin corrosion |
Research Findings and Gaps
- Stability : Brominated aldehydes may decompose under heat or light, necessitating stabilizers or low-temperature storage.
- Ecological Impact: Brominated compounds (e.g., 2-bromoethanol) exhibit environmental persistence, implying similar concerns for this compound .
- Data Limitations : Direct studies on this compound are absent in the evidence, highlighting the need for experimental characterization of its physicochemical and toxicological properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-bromo-2-ethylbutanal in laboratory settings?
- Methodology :
- Bromination of 2-ethylbutanal : Use phosphorus tribromide (PBr₃) or HBr in a controlled environment to brominate the aldehyde group. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) .
- Purification : Employ fractional distillation under reduced pressure (due to potential thermal instability) and characterize the product via ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts (e.g., elimination products) .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use fume hoods to prevent inhalation exposure .
- Storage : Store in airtight, amber glass containers at 2–8°C to minimize degradation and volatilization. Avoid contact with strong bases or oxidizing agents to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?
- Analytical Approach :
- Controlled Replicate Experiments : Systematically vary solvents (e.g., polar aprotic vs. protic), temperatures, and nucleophile concentrations to identify confounding variables .
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates and determine activation parameters (ΔH‡, ΔS‡). Compare results with computational simulations (e.g., DFT) to validate mechanistic hypotheses .
Q. What computational strategies predict the regioselectivity of this compound in elimination vs. substitution pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate thermodynamic (Gibbs free energy) and kinetic (activation energy) profiles for competing pathways. Solvent effects can be modeled using continuum solvation methods (e.g., SMD) .
- Transition State Analysis : Identify steric and electronic factors (e.g., hyperconjugation in carbocation intermediates) using molecular dynamics simulations .
Q. How can NMR spectroscopy differentiate between structural isomers or degradation products of this compound?
- Techniques :
- ¹H NMR : Compare chemical shifts of aldehyde protons (δ 9–10 ppm) and adjacent brominated carbons. Splitting patterns can indicate steric hindrance or conformational rigidity .
- 2D NMR (HSQC, COSY) : Resolve overlapping signals and confirm connectivity in complex mixtures (e.g., aldol condensation byproducts) .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?
- Best Practices :
- Standardized Protocols : Publish detailed reaction conditions (e.g., stoichiometry, catalyst loading, agitation speed) in open-access repositories.
- Interlaboratory Validation : Collaborate with independent labs to replicate results, using shared reference standards and calibrated instruments .
Application-Oriented Questions
Q. How does the steric bulk of 2-ethylbutanal’s substituents influence its utility in asymmetric synthesis?
- Case Study :
- Chiral Auxiliaries : Use this compound as a precursor for Evans-type oxazolidinones. The ethyl group’s steric bulk enhances diastereoselectivity in aldol reactions .
- Catalytic Asymmetric Bromination : Investigate chiral Lewis acid catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantioselective bromination .
Safety and Ethical Compliance
Q. What ethical considerations apply when publishing toxicity data for this compound?
- Guidelines :
- Data Transparency : Disclose all raw data, including negative results (e.g., failed toxicity assays), to avoid publication bias.
- Regulatory Compliance : Adhere to OECD Guidelines for Chemical Testing and cite Material Safety Data Sheets (MSDS) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
